Ethyl 4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an ester, a bromophenoxy group, and a quinoline moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves a multi-step process:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol.
Aldol Condensation: The intermediate undergoes an aldol condensation with 2,4-dimethylbenzaldehyde to form the corresponding chalcone.
Cyclization: The chalcone is then subjected to cyclization in the presence of an appropriate catalyst to form the quinoline ring system.
Esterification: Finally, the esterification of the quinoline derivative with ethyl chloroformate yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- ETHYL 4-{5-[(4-FLUOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
The presence of the bromophenoxy group in ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical reactivity.
Properties
Molecular Formula |
C28H30BrNO4 |
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Molecular Weight |
524.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO4/c1-5-33-28(32)25-18(4)30-23-7-6-8-24(31)27(23)26(25)22-14-19(16(2)13-17(22)3)15-34-21-11-9-20(29)10-12-21/h9-14,26,30H,5-8,15H2,1-4H3 |
InChI Key |
MCHJVDNCLIALNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C(=C3)COC4=CC=C(C=C4)Br)C)C)C(=O)CCC2)C |
Origin of Product |
United States |
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